REACTION_CXSMILES
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[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3](CC(OCC)=O)[CH2:2]1.[CH2:13]([O:15][C:16](=[O:24])[CH2:17]C1C=CC=CN=1)[CH3:14]>>[N:1]1([CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1CC(CCC1)CC(=O)OCC
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Name
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Quantity
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4 g
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Type
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reactant
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Smiles
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C(C)OC(CC1=NC=CC=C1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This gave ethyl 2-piperidinylacetate (2.41 g) as a light yellow oil without further purification
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Name
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Type
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|
Smiles
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N1(CCCCC1)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |